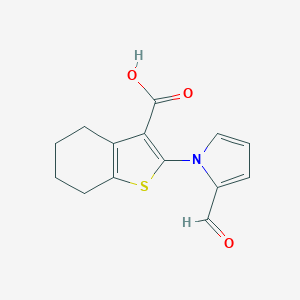

2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like in the structure of "2-(2-formyl-1H-pyrrol-1-yl)butanoic acid" . It also contains a benzothiophene ring, which is a fused ring system consisting of a benzene ring and a thiophene ring. The carboxylic acid group (-COOH) is a common functional group in organic chemistry, known for its acidity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and benzothiophene rings, along with the formyl and carboxylic acid groups. The exact structure would depend on the specific locations of these groups on the rings .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the formyl and carboxylic acid groups, as well as the aromaticity of the pyrrole and benzothiophene rings .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the formyl and carboxylic acid groups could potentially make it polar and capable of forming hydrogen bonds .

Aplicaciones Científicas De Investigación

Heterocyclic Compounds in Research

Heterocyclic compounds, particularly those containing nitrogen (N), sulfur (S), and oxygen (O) atoms, form a significant class of organic compounds with a wide range of biological activities. These compounds are crucial in the synthesis of novel Central Nervous System (CNS) acting drugs due to their ability to interact with various biological targets. The synthesis and applications of such compounds are driven by their functional chemical groups, which can be tailored to enhance their pharmacological properties, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral activities (Saganuwan, 2017).

Carboxylic Acids and Their Derivatives in Drug Synthesis

Carboxylic acids and their derivatives play a pivotal role in drug synthesis, serving as building blocks for developing bioactive molecules. Their versatility is attributed to the functional groups they possess, which allow for diverse chemical reactions. The structural differences among selected carboxylic acids significantly influence their antioxidant, antimicrobial, and cytotoxic activities. This variability underscores the importance of structure-activity relationships in designing compounds with desired biological properties. Notably, carboxylic acids like levulinic acid have been highlighted for their potential in cancer treatment and as precursors in the synthesis of medical materials, demonstrating the importance of biomass-derived carboxylic acids in developing sustainable and cost-effective drug synthesis methodologies (Zhang et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-formylpyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c16-8-9-4-3-7-15(9)13-12(14(17)18)10-5-1-2-6-11(10)19-13/h3-4,7-8H,1-2,5-6H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHUXDYMGCWXPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N3C=CC=C3C=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-[(3,4-Dimethoxyphenyl)methylideneamino]phenoxy]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B421392.png)

![3-(4-Methyl-1-piperazinyl)-5,10-dihydro-5,10-ethanopyridazino[3,4-b]quinoxaline](/img/structure/B421393.png)

![Ethyl 4-[5-(hydroxymethyl)furan-2-yl]benzoate](/img/structure/B421394.png)

![1-(4-Methoxyphenyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid dimethyl ester](/img/structure/B421395.png)

![3-(1-Pyrrolidinyl)-5,10-dihydro-5,10-propanopyridazino[3,4-b]quinoxaline](/img/structure/B421396.png)

![2-Methyl-6-phenylthieno[3,2-d][1,3]oxazin-4-one](/img/structure/B421400.png)

![[5-(4-Amino-phenyl)-furan-2-yl]-methanol](/img/structure/B421401.png)

![9-methoxy-3-phenyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B421404.png)

![3-Benzyl-8-bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421406.png)

![Ethyl 2-[(azepan-1-ylacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421410.png)

![2-[(4-chlorobenzyl)thio]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B421418.png)